molecular formula C19H17FN4O3S2 B2774594 2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893358-41-3

2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2774594
CAS RN: 893358-41-3
M. Wt: 432.49
InChI Key: ZTBDBNAEVHEGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O3S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In a study by Zhou et al., it was synthesized using 5-iodo-2-methylbenzoic acid as the starting material. The resulting compound demonstrated promising in vitro anticancer activity against three human lung cancer cell lines: H20, H2227, and H69 . Further research is needed to explore its mechanism of action and potential clinical applications.

Molecular Sieves

Interestingly, this compound can be utilized in the separation of natural gas, liquefied petroleum gas (LPG), and alkenes. It finds application in refining and purifying liquids and gases. Additionally, it is used for drying and purifying air, inert gases, and solvents .

Solid-Phase Disulfide Ligation

The group Npys-OPh (pF) derived from this compound has been employed in constructing disulfide-linked hybrid molecules. It offers reactivity similar to Npys-Cl but with enhanced stability, making it a valuable tool in synthetic chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-27-15-4-2-3-14(10-15)21-17(26)11-28-19-24-23-18(29-19)22-16(25)9-12-5-7-13(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBDBNAEVHEGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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